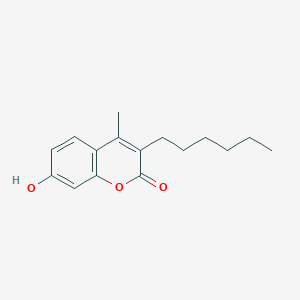![molecular formula C11H19NO2 B173646 Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 141379-91-1](/img/structure/B173646.png)
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
Ethyl 9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be synthesized from 9-azabicyclo[3.3.1]nonane-3-carboxylic acid, 9-(phenylmethyl)-, ethyl ester . The synthesis involves several steps, including the formation of the bicyclic structure and subsequent esterification. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a ruthenium catalyst in the presence of hydrogen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride and hydrogen with ruthenium catalysts are typical reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Corresponding alcohols or amines depending on the reducing agent used.
Substitution: Various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used as a catalyst in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A related compound with a benzyl group, used in organic synthesis.
Uniqueness
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its ester functional group, which allows for further chemical modifications and applications in various fields. Its bicyclic structure also provides stability and specific reactivity patterns that are valuable in synthetic chemistry .
Properties
IUPAC Name |
ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)8-6-9-4-3-5-10(7-8)12-9/h8-10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHQVZHERPHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCC(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
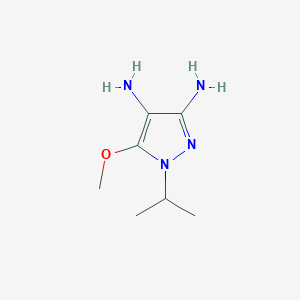
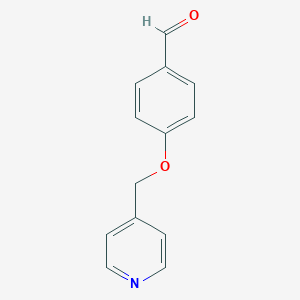


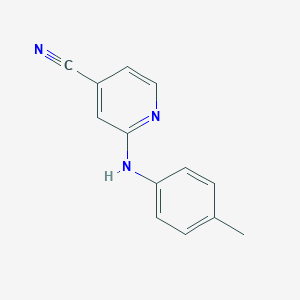
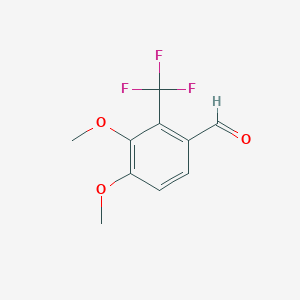

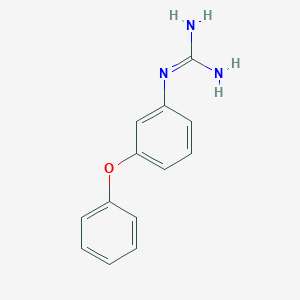
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)

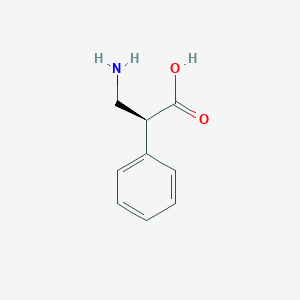
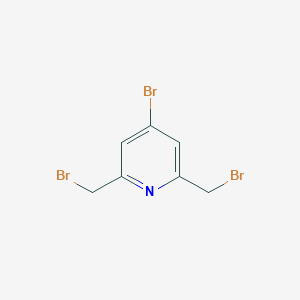
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
